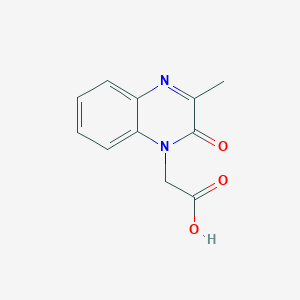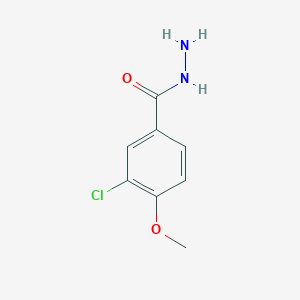![molecular formula C10H12ClN3O4 B1421629 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride CAS No. 1251922-88-9](/img/structure/B1421629.png)
3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride
Overview
Description
The compound “3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride” has a CAS number of 1235439-50-5 . It has a molecular weight of 237.21 and a molecular formula of C10H11N3O4 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Structure Analysis
New pyrazolopyridine compounds have been synthesized, focusing on structural analysis through X-ray diffraction and computational studies. These studies provide a foundation for understanding the chemical properties and potential applications of such compounds. For instance, Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure using X-ray diffraction, highlighting the versatility of pyrazolopyridine derivatives in synthetic chemistry Wu et al., 2012.
Antioxidant Evaluation
Gouda (2012) explored the synthesis of new pyrazolopyridine derivatives and evaluated their antioxidant properties, indicating the potential of these compounds in developing therapeutic agents with antioxidant capabilities Gouda, 2012.
Heterocyclic Synthesis Applications
The utility of pyrazoles as building blocks in heterocyclic synthesis has been demonstrated, leading to the preparation of novel pyrazolopyridine and related derivatives with potential applications in medicinal chemistry and material science Harb et al., 2005.
Catalytic Synthesis
Research into the synthesis of pyrazolopyridine derivatives using catalytic methods has been reported, such as the work by Zhang et al. (2016), who developed a highly efficient and recyclable catalyst for the one-pot synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This highlights the compound's role in facilitating green chemistry applications Zhang et al., 2016.
Corrosion Inhibition
Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors, demonstrating their application in protecting metals from corrosion, which is vital in industrial processes and materials science Dandia et al., 2013.
Properties
IUPAC Name |
3-(4-methyl-3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4.ClH/c1-4-5(2-3-6(14)15)9(16)11-8-7(4)10(17)13-12-8;/h2-3H2,1H3,(H,14,15)(H3,11,12,13,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBAJYQZUYMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C(=O)NN2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-88-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanoic acid, 2,3,6,7-tetrahydro-4-methyl-3,6-dioxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)

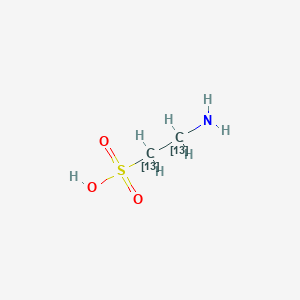


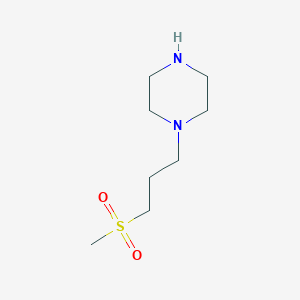

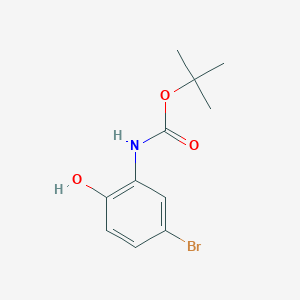

![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)
